S-3-Fluoro-6-methylphenylthioacetate
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Overview
Description
S-3-Fluoro-6-methylphenylthioacetate: is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a thioacetate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-3-Fluoro-6-methylphenylthioacetate typically involves the reaction of 3-fluoro-6-methylphenol with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: S-3-Fluoro-6-methylphenylthioacetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenylthioacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-3-Fluoro-6-methylphenylthioacetate is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorine and sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as a starting material for the development of new pharmaceuticals. Its unique chemical structure may impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of S-3-Fluoro-6-methylphenylthioacetate involves its interaction with specific molecular targets and pathways. The fluorine atom and thioacetate group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
3-Fluoro-6-methylphenol: Lacks the thioacetate group but shares the fluorine and methyl substituents.
3-Fluorophenylthioacetate: Similar structure but without the methyl group.
6-Methylphenylthioacetate: Similar structure but without the fluorine atom.
Uniqueness: S-3-Fluoro-6-methylphenylthioacetate is unique due to the combination of fluorine, methyl, and thioacetate groups on the phenyl ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
S-(5-fluoro-2-methylphenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FOS/c1-6-3-4-8(10)5-9(6)12-7(2)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUCSVBCTNZWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)SC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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